molecular formula C23H33N3O6 B1532421 (3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate CAS No. 1241675-87-5

(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate

Cat. No. B1532421
CAS RN: 1241675-87-5
M. Wt: 447.5 g/mol
InChI Key: KEFLLIICCJUNDI-CABCVRRESA-N
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Description

(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C23H33N3O6 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a key component of this compound, is a common feature in many biologically active compounds used in drug discovery . The presence of the pyrrolidine structure can contribute significantly to the stereochemistry of the molecule and its biological activity. This compound’s unique structure could be explored for its potential as a lead compound in the development of new medications, particularly due to its stereochemical complexity and the presence of multiple functional groups that may interact with biological targets.

Kinase Inhibition

Compounds with pyrrolopyrazine scaffolds, which are structurally related to the given compound, have shown activity in kinase inhibition . Kinases are enzymes that play a crucial role in signal transduction and are targets for cancer therapy. The intricate structure of this compound could be studied for its potential to inhibit kinase activity, which could lead to the development of new anticancer agents.

Antimicrobial Activity

The pyrrolopyrazine core, which is part of this compound’s structure, has been associated with antimicrobial properties . Research into this compound could uncover new antimicrobial agents that are effective against resistant strains of bacteria or fungi, addressing a critical need in the treatment of infectious diseases.

Enantioselective Synthesis

The compound’s chiral centers make it a candidate for use in enantioselective synthesis . It could serve as a chiral auxiliary or a building block in the synthesis of other complex molecules, allowing for the production of substances with specific stereochemistry required for biological activity.

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O6/c1-22(2,3)20(28)26-10-11-31-18-17(26)9-8-16(24-18)14-12-25(13-15(14)19(27)30-7)21(29)32-23(4,5)6/h8-9,14-15H,10-13H2,1-7H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFLLIICCJUNDI-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C3CN(CC3C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)[C@@H]3CN(C[C@@H]3C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100369
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1241675-87-5
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241675-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate
Reactant of Route 4
(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate
Reactant of Route 6
(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate

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